Fmoc-D-Val-OH
CAS No.: 84624-17-9
Cat. No.: VC21545045
Molecular Formula: C20H21NO4
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84624-17-9 |
|---|---|
| Molecular Formula | C20H21NO4 |
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m1/s1 |
| Standard InChI Key | UGNIYGNGCNXHTR-GOSISDBHSA-N |
| Isomeric SMILES | CC(C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Structure and Nomenclature
Fmoc-D-Val-OH is scientifically known as (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid . This compound represents the D-isomer of valine protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus. The structural composition includes:
The molecular structure features the characteristic Fmoc protecting group attached to the amino terminus of D-valine. This configuration is critical for controlling reactivity during peptide synthesis processes. The compound contains the distinctive isopropyl side chain of valine, which contributes to the hydrophobic properties of resulting peptides. The Fmoc group provides orthogonal protection strategies during synthesis, allowing selective deprotection under basic conditions without affecting other acid-labile protecting groups.
Structural Features and Reactive Centers
Fmoc-D-Val-OH contains several key structural elements that define its reactivity in peptide synthesis:
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The Fmoc group: A bulky, hydrophobic fluorenyl structure that provides protection for the amino group
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The D-valine core: Provides the reversed stereochemistry compared to naturally occurring L-valine
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The free carboxylic acid group: Enables coupling reactions with other amino acid residues
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The isopropyl side chain: Contributes to hydrophobic interactions in resulting peptides
These features collectively determine the compound's behavior in chemical reactions, particularly in the context of peptide bond formation and deprotection steps during solid-phase peptide synthesis protocols.
Physical Properties
Fmoc-D-Val-OH exhibits distinct physical properties that influence its handling, storage, and application in laboratory settings. The compound typically appears as a white or off-white crystalline powder under standard conditions . Below is a comprehensive overview of its documented physical characteristics:
Thermal Properties
The thermal behavior of Fmoc-D-Val-OH provides important considerations for processing and storage:
| Property | Value | Reference |
|---|---|---|
| Melting Point | 143-144 °C (literature) | |
| Boiling Point | 551.8±33.0 °C at 760 mmHg | |
| Flash Point | 287.5±25.4 °C |
Spectroscopic and Optical Properties
Optical rotation is a significant characteristic that confirms the enantiomeric purity of Fmoc-D-Val-OH:
| Property | Value | Reference |
|---|---|---|
| Optical Rotation | +16.5° ± 2° (C=1, DMF) | |
| Specific Rotation | [α]D^20 = +17 ± 2° (c = 1 in DMF) |
These physical properties guide researchers in determining optimal conditions for storage, handling, and incorporation into synthetic protocols. The compound's solubility characteristics are particularly important for solution-phase chemistry and solid-phase peptide synthesis applications.
Applications in Research and Industry
Fmoc-D-Val-OH serves multiple critical functions across diverse scientific and industrial applications. Its incorporation into peptides and proteins enables researchers to create biomolecules with novel properties and enhanced stability profiles.
Peptide Synthesis
Fmoc-D-Val-OH serves as a key building block in solid-phase peptide synthesis (SPPS), particularly for creating peptides with non-natural amino acid sequences . The compound is especially valuable in:
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Creating D-amino acid-containing peptides with enhanced protease resistance
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Developing peptide-based drugs with improved pharmacokinetic profiles
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Synthesizing peptides with altered secondary structures
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Producing complex peptide libraries for drug discovery screening
In solid-phase peptide synthesis protocols, Fmoc-D-Val-OH is readily dissolved in DMF or NMP and coupled to growing peptide chains using standard activation methods . The Fmoc protecting group is strategically removed under basic conditions, typically using reagents such as piperidine, dipropylamine, or piperazine with DBU .
Pharmaceutical Research
The pharmaceutical applications of Fmoc-D-Val-OH are extensive:
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Drug development: Incorporation of D-amino acids can enhance stability and bioavailability of peptide therapeutics
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Bioconjugation: Enables attachment of biomolecules to peptides, enhancing functionality for targeted drug delivery systems
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Creation of peptide-based drugs with enhanced efficacy and reduced side effects compared to traditional small-molecule drugs
Biotechnology Applications
In biotechnology, Fmoc-D-Val-OH contributes to:
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Production of recombinant proteins with modified properties
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Development of enzymes and antibodies for various diagnostics and therapeutics
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Creation of custom peptide libraries for high-throughput screening
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Research focused on neuroscience, particularly for synthesizing neuropeptides critical for studying neural signaling and developing treatments for neurological disorders
Synthesis and Deprotection Methods
The synthesis of Fmoc-D-Val-OH typically involves the reaction of D-valine with 9-fluorenylmethoxycarbonyl chloride under controlled conditions. The resulting protected amino acid is then purified and characterized for use in peptide synthesis applications.
Fmoc Deprotection Strategies
Recent research has explored alternative deprotection strategies that offer advantages over traditional methods. The table below summarizes comparative data on various Fmoc deprotection reagents:
As demonstrated in a comparative study, dipropylamine (DPA) showed significant advantages over piperidine (PPR) for Fmoc deprotection, with reduced aspartimide formation in hexapeptide synthesis:
| Compound sequence | Fmoc deprotection reagent | Crude yield (%) | Product ratio (% desired/% aspartimide/% other) |
|---|---|---|---|
| Hexapeptide GDGAKF | 20% PPR | 41 | 67/32/1 |
| Hexapeptide GDGAKF | 25% DPA | 49 | 84/8/8 |
| Hexapeptide VKDRYI | 20% PPR | 40 | 84/8/8 |
| Hexapeptide VKDRYI | 25% DPA | 43 | 90/4/6 |
This data demonstrates the importance of selecting appropriate deprotection conditions when working with Fmoc-protected amino acids including Fmoc-D-Val-OH .
Comparison with Related Compounds
Fmoc-D-Val-OH represents one member of a broader family of protected amino acid derivatives. Understanding its relationships to similar compounds provides context for its specific applications and advantages.
Comparison with Fmoc-L-Val-OH
Fmoc-L-Val-OH, the enantiomer of Fmoc-D-Val-OH, contains the naturally occurring L-valine configuration. Key differences include:
The opposite stereochemistry results in different biological properties when incorporated into peptides, with D-amino acids generally conferring resistance to proteolytic degradation.
Comparison with Modified Derivatives
Fmoc-N-methyl-D-valine represents a modified version of Fmoc-D-Val-OH with additional N-methylation:
These structural variations provide researchers with options for fine-tuning peptide properties according to specific research requirements.
For optimal solubilization, heating to 37°C followed by ultrasonic bath treatment can enhance dissolution in solvents like DMSO . When preparing stock solutions, it is recommended to store aliquots separately to avoid repeated freeze-thaw cycles, which can lead to degradation .
Current Research Developments
Recent research involving Fmoc-D-Val-OH has expanded its applications in several key areas of scientific investigation. Current developments focus on enhancing peptide synthesis methodologies, creating novel therapeutic compounds, and improving delivery mechanisms.
Advances in Deprotection Strategies
Recent studies have explored alternative deprotection methods that offer advantages over traditional approaches. Research published in ACS Omega demonstrated that dipropylamine (DPA) can serve as an effective Fmoc deprotection reagent that significantly reduces aspartimide formation compared to piperidine (PPR) . This finding has important implications for reducing side reactions during the synthesis of aspartic acid-containing peptides.
Additionally, research has investigated the use of sodium azide as a mild, base-free alternative for Fmoc deprotection, providing a complementary method that may be particularly useful for base-sensitive sequences . The development of these alternative deprotection strategies enhances the versatility of Fmoc-based peptide synthesis, including protocols that utilize Fmoc-D-Val-OH.
Therapeutic Peptide Development
Fmoc-D-Val-OH has been utilized in the synthesis of therapeutic peptides with enhanced stability profiles. Research has focused on:
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Creating peptides with improved resistance to enzymatic degradation
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Developing peptide-based drugs with enhanced pharmacokinetic properties
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Synthesizing peptides that can cross biological barriers more effectively
For example, in applications involving the synthesis of complex peptides like Afamelanotide (Ac-SYSNEHFRWGKPV) and Bivalirudin (fPRPGGGGNGDFEEIPEEYL-OH), researchers have employed both traditional piperidine deprotection and alternative methods like dipropylamine, comparing their effectiveness at different temperatures . These studies demonstrate the importance of optimizing deprotection conditions for specific peptide sequences.
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